Bis(sulfosuccinimidyl) suberate sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(sulfosuccinimidyl) suberate sodium salt, also known as BS3, is a water-soluble protein cross-linker . It is used for cross-linking and targeting of mouse erythrocytes, receptor-ligand cross-linking, cross-linking of calveolin proteins, cross-linking of growth factors to proteinase inhibitor, and cross-linking of glass bead .
Synthesis Analysis
BS3 contains an amine-reactive N-hydroxysulfosuccinimide (NHS) ester at each end of an 8-carbon spacer arm . NHS esters react with primary amines at pH 7-9 to form stable amide bonds, along with the release of the N-hydroxysulfosuccinimide leaving group .Molecular Structure Analysis
The molecular formula of BS3 is C16H18N2O14S2Na2 . It has a molecular weight of 572.43 . The spacer arm length is 11.4 Å (8 atoms) .Chemical Reactions Analysis
BS3 is a homobifunctional crosslinker that reacts with primary amines to form stable amide bonds . It is reactive towards amino groups (primary amines) and can react rapidly with any primary amine-containing molecule .Physical And Chemical Properties Analysis
BS3 is water-soluble due to its terminal sulfonyl substituents . It is soluble up to ∼100 mM in water and many commonly used buffers . It is non-cleavable and membrane impermeable .Scientific Research Applications
Protein Labeling & Crosslinking
BS3 is used in protein analysis for labeling and crosslinking . It contains an amine-reactive N-hydroxysulfosuccinimide (NHS) ester at each end of an 8-carbon spacer arm. NHS esters react with primary amines at pH 7-9 to form stable amide bonds .
Crosslinking Cell-Surface Proteins
Before cell lysis and immunoprecipitation, BS3 is used to crosslink cell-surface proteins . This allows for the preservation of protein interactions that might otherwise be disrupted during the lysis process.
Identification of Receptor-Ligand Interactions
BS3 is used to identify receptor-ligand interactions by chemical crosslinking . This can provide valuable insights into the mechanisms of cellular signaling and communication.
Fixation of Protein Interactions
BS3 is used to ‘fix’ protein interactions, allowing for the identification of weak or transient protein interactions . This can be particularly useful in the study of dynamic protein complexes.
Identification of Near-Neighbor Protein Interactions
BS3 can be used to identify near-neighbor protein interactions . This can provide information about the spatial organization of proteins within a complex or within a cellular compartment.
Analysis of Amyloid-β Peptide Behavior
BS3 has been used in the study of Alzheimer’s disease to analyze the behavior of amyloid-β peptide in solution and in phospholipid membranes . The crosslinking ability of BS3 was used to stabilize the peptide oligomers prior to electrophoresis, providing insights into the aggregation state of the peptide .
7. Preparation of Protein-Protein, Receptor-Ligand and Hapten Carrier Molecule Conjugates BS3 is useful for the preparation of protein-protein, receptor-ligand and hapten carrier molecule conjugates . These conjugates can be used in a variety of research applications, including the study of protein interactions and the development of immunoassays.
Mechanism of Action
Target of Action
Bis(sulfosuccinimidyl) suberate sodium salt, also known as BS3 Crosslinker, primarily targets primary amines . These primary amines are typically found in the side chain of lysine (K) residues and the N-terminus of each polypeptide in proteins, including antibodies .
Mode of Action
BS3 Crosslinker is a homobifunctional crosslinker, meaning it has two identical reactive groups, i.e., the N-hydroxysulfosuccinimidyl (NHS) esters . These NHS esters react efficiently with primary amines in pH 7-9 buffers to form stable amide bonds . This reaction results in the release of the N-hydroxysulfosuccinimidyl leaving group . The crosslinking process covalently binds the BS3 Crosslinker to its target molecules .
Biochemical Pathways
The primary biochemical pathway affected by BS3 Crosslinker involves protein-protein interactions. By forming covalent bonds between proteins, BS3 Crosslinker can stabilize protein-protein interactions . This is particularly useful in biological research, especially in immuno-technologies and protein studies .
Pharmacokinetics
It’s known that bs3 crosslinker is water-soluble , which suggests it could have good bioavailability. It’s also non-cleavable and membrane-impermeable , meaning it cannot freely pass through cellular membranes, which could limit its distribution within the body.
Result of Action
The primary result of BS3 Crosslinker’s action is the formation of stable protein-protein conjugates . This can help to stabilize transient or weak protein interactions, making them easier to study . For example, BS3 Crosslinker has been used to cross-link Aβ1–42 oligomers prior to electrophoresis, making it easier to detect intra-membrane and extra-membrane Aβ oligomers states .
Action Environment
The action of BS3 Crosslinker can be influenced by environmental factors. For instance, its reactivity towards primary amines is pH-dependent, with optimal activity occurring at pH 7-9 . Additionally, as BS3 Crosslinker is water-soluble , its action could be influenced by the hydration status of the environment. Lastly, as BS3 Crosslinker is moisture-sensitive , it must be stored desiccated at 4°C to maintain its reactivity.
Safety and Hazards
properties
IUPAC Name |
disodium;1-[8-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-8-oxooctanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O14S2.2Na/c19-11-7-9(33(25,26)27)15(23)17(11)31-13(21)5-3-1-2-4-6-14(22)32-18-12(20)8-10(16(18)24)34(28,29)30;;/h9-10H,1-8H2,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJYOHMBGJPESL-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCCCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2Na2O14S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10421984 |
Source
|
Record name | Bis(sulfosuccinimidyl) suberate sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10421984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
127634-19-9 |
Source
|
Record name | Bis(sulfosuccinimidyl) suberate sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10421984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does Bis(sulfosuccinimidyl) suberate sodium salt (BS3) contribute to understanding protein structures within complexes?
A1: BS3 is a chemical crosslinker that targets primary amines, typically found in lysine residues and the N-terminus of proteins. [, ] When applied to a protein complex, BS3 forms covalent bonds between amino acid residues in close proximity. By analyzing the crosslinked peptides using mass spectrometry, researchers can identify the specific amino acids involved in crosslinking. This information provides valuable insights into the spatial arrangement of proteins within a complex, revealing which regions are close together in the native state. []
Q2: Can you give an example of how Bis(sulfosuccinimidyl) suberate sodium salt (BS3) has been specifically utilized in research?
A2: In a study focusing on the human TIM22 complex, a molecular machine responsible for protein transport within mitochondria, researchers employed BS3 to decipher the complex's architecture. [] By crosslinking the isolated TIM22 complex with BS3 and analyzing the resulting crosslinked peptides, the researchers successfully mapped interactions between various subunits of the complex, including the small TIM chaperone complex. This approach unveiled novel insights into the structural organization of the human TIM22 complex, furthering our understanding of its function in protein translocation. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.